
2-(2-Boc-amino-4-pyridyl)-1-(3-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-(3-fluorophenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a fluorophenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-fluorophenyl)ethanone typically involves multi-step organic reactions. One common approach is:
Starting Materials: 2-amino-4-pyridine, 3-fluorobenzaldehyde, and di-tert-butyl dicarbonate (Boc2O).
Step 1: Protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate to form the Boc-protected amino pyridine.
Step 2: Formation of the ethanone linkage by reacting the Boc-protected amino pyridine with 3-fluorobenzaldehyde under appropriate conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products depend on the substituent introduced.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group may be deprotected under physiological conditions, allowing the compound to exert its effects.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3-fluorophenyl)ethanone: Lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the fluorine substitution on the phenyl ring.
Uniqueness
The presence of both the Boc-protected amino group and the fluorophenyl group makes 2-(2-Boc-amino-4-pyridyl)-1-(3-fluorophenyl)ethanone unique, potentially offering distinct reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
365428-06-4 |
|---|---|
分子式 |
C18H19FN2O3 |
分子量 |
330.4 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[2-(3-fluorophenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H19FN2O3/c1-18(2,3)24-17(23)16-15(20)12(7-8-21-16)10-14(22)11-5-4-6-13(19)9-11/h4-9H,10,20H2,1-3H3 |
InChIキー |
TUBCEKMJQGHHEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


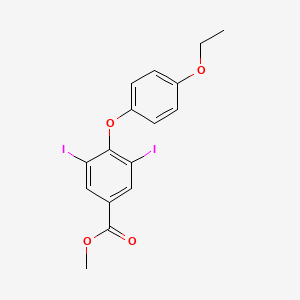
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
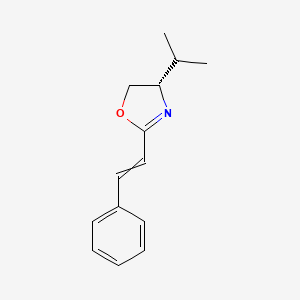


![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
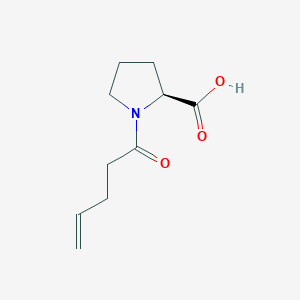
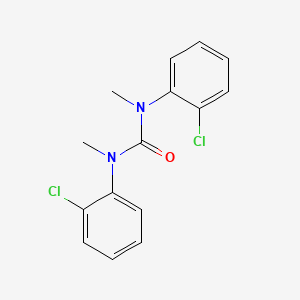
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
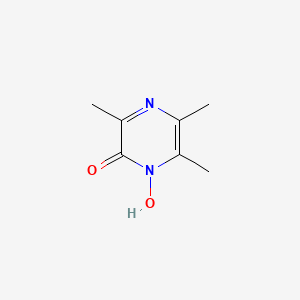
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
